N-[(5-Bromopyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide N-[(5-Bromopyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 428487-73-4
VCID: VC0365199
InChI: InChI=1S/C16H16BrN3O2S/c1-10(2)22-13-5-3-4-11(8-13)15(21)20-16(23)19-14-7-6-12(17)9-18-14/h3-10H,1-2H3,(H2,18,19,20,21,23)
SMILES: CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br
Molecular Formula: C16H16BrN3O2S
Molecular Weight: 394.3g/mol

N-[(5-Bromopyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide

CAS No.: 428487-73-4

Main Products

VCID: VC0365199

Molecular Formula: C16H16BrN3O2S

Molecular Weight: 394.3g/mol

N-[(5-Bromopyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide - 428487-73-4

CAS No. 428487-73-4
Product Name N-[(5-Bromopyridin-2-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide
Molecular Formula C16H16BrN3O2S
Molecular Weight 394.3g/mol
IUPAC Name N-[(5-bromopyridin-2-yl)carbamothioyl]-3-propan-2-yloxybenzamide
Standard InChI InChI=1S/C16H16BrN3O2S/c1-10(2)22-13-5-3-4-11(8-13)15(21)20-16(23)19-14-7-6-12(17)9-18-14/h3-10H,1-2H3,(H2,18,19,20,21,23)
Standard InChIKey UGPFYKZBUGERPC-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br
Canonical SMILES CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br
PubChem Compound 1339225
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator